REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:5][C:6]=1[CH:7]=[O:8].C([O-])([O-])=O.[K+].[K+].CN(C=O)C.[Br:26][C:27]1[CH:34]=[CH:33][C:30]([CH2:31]Br)=[CH:29][CH:28]=1>CC(=O)OCC>[Cl:1][C:2]1[N:3]=[C:4]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:5]([CH2:31][C:30]2[CH:33]=[CH:34][C:27]([Br:26])=[CH:28][CH:29]=2)[C:6]=1[CH:7]=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(NC1C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at RT for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
WASH
|
Details
|
washed with water, 10% strength KHSO4, 10% strength NaHCO3, and satd sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification on SiO2
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(N(C1C=O)CC1=CC=C(C=C1)Br)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |